

# Paraxanthine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>3</sub>: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Paraxanthine-13C4,15N3	
Cat. No.:	B1442355	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Paraxanthine (1,7-dimethylxanthine) is the primary metabolite of caffeine in humans, accounting for approximately 84% of caffeine's metabolism.[1] Unlike its precursor, paraxanthine exhibits a unique pharmacological profile with potential therapeutic applications and is often considered to have a more favorable safety profile.[1] The isotopically labeled form, Paraxanthine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>3</sub>, serves as an indispensable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Paraxanthine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>3</sub>.

# **Chemical Structure and Properties**

Paraxanthine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>3</sub> is a stable isotope-labeled version of paraxanthine. The labeling with four <sup>13</sup>C atoms and three <sup>15</sup>N atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of unlabeled paraxanthine.[2]

#### **Chemical Structure:**

The chemical structure of Paraxanthine is a dimethylxanthine, with methyl groups at the 1 and 7 positions of the purine ring.[3] In Paraxanthine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>3</sub>, specific carbon and nitrogen atoms within this structure are replaced with their heavier stable isotopes.



### Physicochemical Properties:

The following table summarizes the key physicochemical properties of unlabeled paraxanthine. These properties are expected to be very similar for Paraxanthine-<sup>13</sup>C<sub>4</sub>,<sup>15</sup>N<sub>3</sub>, as isotopic labeling generally has a minimal effect on physicochemical characteristics other than molecular weight.

Property	Value	Source
Molecular Formula	C7H8N4O2	[3]
Molecular Weight (unlabeled)	180.16 g/mol	[3]
Calculated Molecular Weight (13C4,15N3)	187.16 g/mol	
CAS Number (unlabeled)	611-59-6	[3]
CAS Number (13C4,15N3)	1173018-79-5	[2]
Melting Point	351-352 °C	[3]
Water Solubility	9.13 g/L (predicted)	
logP	-0.63 (predicted)	
pKa (Strongest Acidic)	10.76 (predicted)	
pKa (Strongest Basic)	-0.87 (predicted)	
Appearance	Faint yellow fine crystals	[3]
UV/Vis (λmax)	269 nm	[4]

Spectroscopic Data (for unlabeled Paraxanthine):



Spectroscopy Type	Data	Source
<sup>1</sup> H NMR (500 MHz, Water, pH 7.00)	Shifts [ppm]: 3.32, 4.03, 8.34	[3]
<sup>13</sup> C NMR		
MS/MS (Positive Ion Mode)	Precursor Ion (m/z): 181.589; Product Ions (m/z): 124.007, 124.505	[3]

# **Biological Activity and Signaling Pathways**

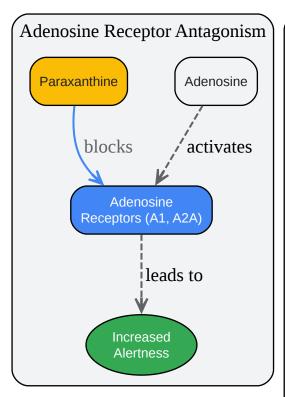
Paraxanthine is a psychoactive central nervous system stimulant.[1] Its primary mechanism of action is the antagonism of adenosine receptors, similar to caffeine.[1] However, it also exhibits distinct activities, including the inhibition of phosphodiesterases (PDEs), particularly cGMP-preferring PDEs.[1] This dual action contributes to its unique pharmacological effects.

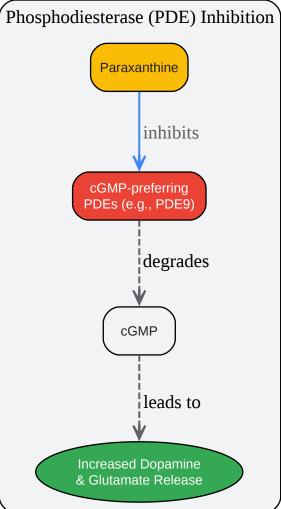
## **Caffeine Metabolism to Paraxanthine**

The primary metabolic pathway for caffeine in humans involves the demethylation at the N3 position by the cytochrome P450 enzyme CYP1A2 in the liver, yielding paraxanthine.

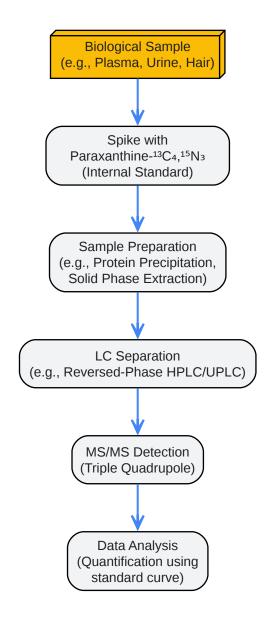












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